molecular formula C11H21NO5 B605443 Aminooxy-PEG4-Propargyl CAS No. 1835759-78-8

Aminooxy-PEG4-Propargyl

Cat. No.: B605443
CAS No.: 1835759-78-8
M. Wt: 247.29
InChI Key: BGPKKFCCGOYRRN-UHFFFAOYSA-N
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Description

Aminooxy-PEG4-Propargyl is a polyethylene glycol (PEG) derivative containing both an aminooxy group and a propargyl group.

Mechanism of Action

Target of Action

Aminooxy-PEG4-Propargyl is primarily used in the synthesis of PROTACs (Proteolysis-Targeting Chimeras) . PROTACs are a class of drugs that work by recruiting an E3 ubiquitin ligase to degrade a specific target protein .

Mode of Action

This compound is a click chemistry reagent . It contains an Alkyne group that can undergo a copper-catalyzed azide-alkyne cycloaddition (CuAAC) with molecules containing Azide groups . This reaction forms a stable triazole linkage, allowing the PROTAC to bind to its target protein .

Biochemical Pathways

The primary biochemical pathway involved in the action of this compound is the ubiquitin-proteasome system . PROTACs exploit this system to selectively degrade target proteins . The degradation of these proteins can then influence various downstream cellular processes.

Result of Action

The primary result of the action of this compound is the degradation of target proteins . By degrading these proteins, it can influence various cellular processes and potentially lead to therapeutic effects.

Action Environment

The action of this compound can be influenced by various environmental factors For instance, the efficiency of the CuAAC reaction can be affected by the concentration of copper ions in the environment Additionally, the stability of the compound may be influenced by factors such as temperature and pH.

Preparation Methods

Synthetic Routes and Reaction Conditions

Aminooxy-PEG4-Propargyl is synthesized through a series of chemical reactions involving the functionalization of PEG with aminooxy and propargyl groups. The synthesis typically involves the following steps:

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:

Chemical Reactions Analysis

Types of Reactions

Aminooxy-PEG4-Propargyl undergoes several types of chemical reactions:

Common Reagents and Conditions

Major Products

Scientific Research Applications

Aminooxy-PEG4-Propargyl has a wide range of applications in scientific research:

    Chemistry: Used as a linker in the synthesis of complex molecules and polymers.

    Biology: Employed in bioconjugation techniques to attach biomolecules to surfaces or other biomolecules.

    Medicine: Utilized in the development of drug delivery systems and therapeutic agents.

    Industry: Applied in the production of advanced materials and nanotechnology

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Aminooxy-PEG4-Propargyl is unique due to its dual functional groups, allowing it to participate in both oxime and CuAAC reactions. This versatility makes it highly valuable in various fields of research and industry .

Properties

IUPAC Name

O-[2-[2-[2-(2-prop-2-ynoxyethoxy)ethoxy]ethoxy]ethyl]hydroxylamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H21NO5/c1-2-3-13-4-5-14-6-7-15-8-9-16-10-11-17-12/h1H,3-12H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BGPKKFCCGOYRRN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C#CCOCCOCCOCCOCCON
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H21NO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

247.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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